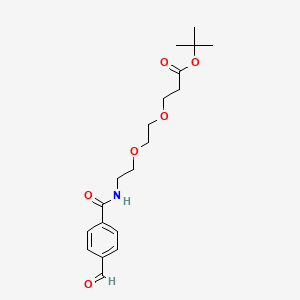

Ald-Ph-PEG2-t-butyl ester

Overview

Description

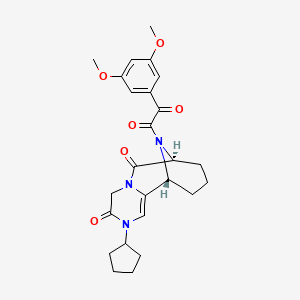

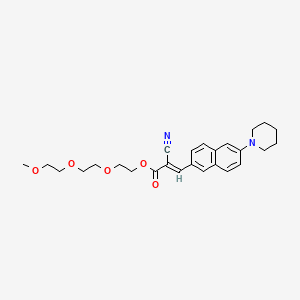

Ald-Ph-PEG2-t-butyl ester is a type of polyethylene glycol (PEG) derivative . It contains an aldehyde group and a t-butyl ester group . The aldehyde group readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid . The hydrophilic PEG linker can increase the water solubility of the compound .

Molecular Structure Analysis

The molecular formula of this compound is C19H27NO6 . Its molecular weight is 365.42 g/mol .Chemical Reactions Analysis

The aldehyde group in this compound readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid .Physical and Chemical Properties Analysis

The molecular weight of this compound is 365.42 g/mol . Its molecular formula is C19H27NO6 .Scientific Research Applications

Enzyme Stability Enhancement : A study by Li et al. (2013) demonstrated that modifying enzymes like cellulase with polyethylene glycol aldehyde (mPEG-ALD) significantly enhances their stability. This approach has been shown to be effective in challenging environments such as in 1-butyl-3-methylimidazolium chloride, a potent enzyme deactivator, thus expanding the potential applications of these enzymes in industrial processes (Li et al., 2013).

Corrosion Inhibition : Huynh et al. (2002) explored alkyl esters derived from carboxybenzotriazole, like Ald-Ph-PEG2-t-butyl ester, as inhibitors for copper corrosion. Their findings suggest that these compounds can be effective in protecting copper, with their efficiency varying with concentration, time, and pH, thus opening new avenues for corrosion protection in industrial settings (Huynh et al., 2002).

Drug Delivery and Tissue Engineering : Leung et al. (2011) reported on the assembly and degradation of low-fouling, alkyne-functionalized poly(ethylene glycol) films and capsules, which are useful in drug delivery and tissue engineering. This involves the use of PEGylated materials like this compound, demonstrating their potential in creating controlled environments for therapeutic applications (Leung et al., 2011).

Thin Film Deposition and Application : Johnson et al. (2014) highlighted the applications of atomic layer deposition (ALD), a technique that can involve this compound, in various fields including solar cells, transistors, and fuel cells. ALD allows for precise control over film thickness and composition, which is crucial in the manufacturing of high-tech devices (Johnson et al., 2014).

Alkyl Group Behavior in Confined Spaces : Purse and Rebek (2006) investigated the conformations of alkyl groups, similar to those in this compound, when forced into small spaces. This research provides insights into molecular behavior in constrained environments, which is relevant in nanotechnology and molecular engineering (Purse & Rebek, 2006).

Improvement of Hybrid Halide Perovskite Stability : Yu et al. (2018) described the use of atomic layer deposition on phenyl-C61 butyric acid methyl ester to improve the stability of hybrid halide perovskites. This finding is significant for the development of more stable and efficient solar cells (Yu et al., 2018).

Ionic Liquid Environments for Enzyme Stability : Another study by Lu et al. (2018) focused on the stability and activity of cellulase modified with polyethylene glycol in ionic liquid environments, highlighting the potential of this compound derivatives in enhancing enzyme performance in non-conventional media (Lu et al., 2018).

Mechanism of Action

Target of Action

Ald-Ph-PEG2-t-butyl ester is primarily used as a linker in bio-conjugation . It is a type of polyethylene glycol (PEG) derivative that contains a tert-butyl ester functional group . The primary targets of this compound are molecules containing aminooxy groups .

Mode of Action

The this compound interacts with its targets through its aldehyde functional group. This group is reactive towards aminooxy containing molecules . The t-butyl ester can be removed under acidic conditions , revealing a carboxylic acid that can react with alcohols or amines .

Biochemical Pathways

As a peg linker, it is likely involved in the modification of biomolecules, enhancing their solubility and stability .

Pharmacokinetics

Peg linkers like this compound are generally known to improve the solubility of hydrophobic drugs , which could potentially enhance their bioavailability.

Result of Action

The result of this compound’s action is the successful conjugation of biomolecules, enhancing their solubility and stability . This can be particularly useful in drug delivery, where these properties are crucial for the effective delivery and absorption of therapeutic agents .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl ester can be removed under acidic conditions . This suggests that the efficacy and stability of this compound could vary depending on the pH of its environment.

Safety and Hazards

The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPBIQFYCJYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124483 | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807521-09-0 | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)

![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)